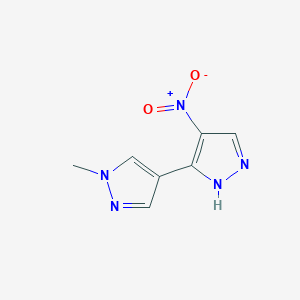

1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole

Description

1'-Methyl-4-nitro-1H,1'H-3,4'-bipyrazole is a nitro-substituted bipyrazole derivative characterized by a fused pyrazole ring system with a methyl group at the 1' position and a nitro group at the 4 position.

Properties

IUPAC Name |

1-methyl-4-(4-nitro-1H-pyrazol-5-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-11-4-5(2-9-11)7-6(12(13)14)3-8-10-7/h2-4H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXSEGPLUYIZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1’-methyl-4-nitro-1H,1’H-3,4’-bipyrazole can be achieved through several synthetic routes. One common method involves the nitration of 1’-methyl-1H,1’H-3,4’-bipyrazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. Another method involves the use of vicarious nucleophilic substitution of hydrogen atoms, cine substitution of an N-nitro group, Hofmann rearrangement of amide groups, reduction of nitro groups, and nucleophilic ipso-substitution of nitro groups .

Chemical Reactions Analysis

1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form 1’-methyl-4-amino-1H,1’H-3,4’-bipyrazole.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols.

Scientific Research Applications

1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

Materials Science: The compound is explored for its potential use in the development of high-energy materials due to its stability and energetic properties.

Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1’-methyl-4-nitro-1H,1’H-3,4’-bipyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound can also act as a ligand, binding to specific receptors and modulating their activity. The pathways involved in its mechanism of action include redox reactions and receptor-ligand interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents. Key comparisons with similar bipyrazole derivatives include:

Impact of Nitro Group :

- The nitro group in 1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole likely increases density and thermal stability, similar to nitro-substituted bipyrazoles reviewed in energetic materials research .

- In contrast, chloro or methyl substituents (e.g., 5'-chloro-3'-methyl derivatives) enhance binding to biological targets like carbonic anhydrases (CAs), as seen in anticancer drug candidates .

Methyl Group Influence :

- Methyl groups at the 1' position improve lipophilicity and metabolic stability compared to polar substituents (e.g., carbaldehyde in ) .

- Substituent positioning (e.g., 3,3' vs. 3,4' bipyrazole cores) alters molecular packing and crystallographic parameters, as shown in X-ray studies .

Synthetic Routes :

- Homocoupling reactions (e.g., Ullmann coupling) are common for symmetric bipyrazoles but may require adaptation for asymmetric nitro/methyl derivatives .

- Stepwise synthesis (e.g., condensation of pyrazole-4-carbaldehyde with hydrazine derivatives) is used for functionalized bipyrazoles, as in .

Key Research Findings

Substituent Geometry :

- The nitro group at the 4 position induces planar distortion in the bipyrazole core, increasing reactivity toward electrophilic attack .

- Methyl groups minimally affect bond lengths but improve thermal stability (Tₘ > 200°C in related compounds) .

Comparative Reactivity :

Biological Activity

1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole has the molecular formula C7H8N4O2 and a molecular weight of 180.17 g/mol. The compound features a bipyridazine structure that contributes to its unique biological activity.

Biological Activity Overview

Research indicates that 1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness varies with concentration and the type of bacteria tested.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary research suggests that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

The mechanisms through which 1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole exerts its biological effects include:

- Enzyme Inhibition : The compound has been found to inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin signaling .

- Receptor Interaction : It may interact with specific receptors in the body, modulating physiological responses related to inflammation and immune function.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole against various pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

This study highlights the compound's potential as an antimicrobial agent, particularly against gram-negative bacteria like E. coli.

Antioxidant Activity

The antioxidant capacity of 1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole was assessed using DPPH radical scavenging assays. The findings indicated that the compound exhibited a dose-dependent scavenging effect:

| Concentration (µg/mL) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

These results suggest that higher concentrations significantly enhance its antioxidant activity.

Anti-inflammatory Effects

In vitro studies demonstrated that treatment with 1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.